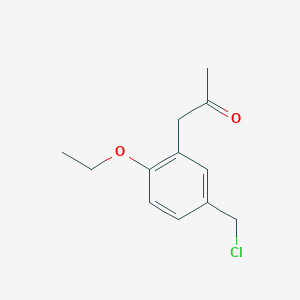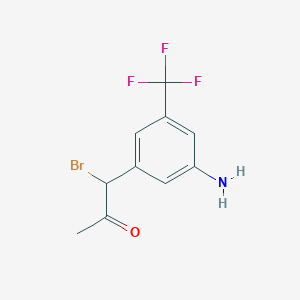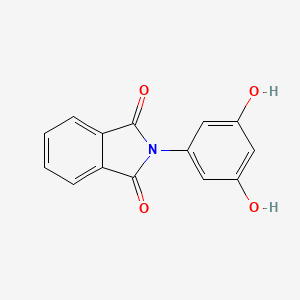
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are significant due to their presence in various bioactive molecules and their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate aromatic amine. One common method is the reaction of phthalic anhydride with 3,5-dihydroxyaniline under acidic conditions to form the desired isoindole-1,3-dione derivative . The reaction is usually carried out in a solvent such as acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of enzymes or receptors by binding to their active sites. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues, while the isoindoline-1,3-dione core can participate in hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)isoindole-1,3-dione
- 2-(2,6-Dihydroxyphenyl)isoindole-1,3-dione
Uniqueness
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and applications compared to other isoindoline-1,3-dione derivatives .
特性
CAS番号 |
54845-07-7 |
|---|---|
分子式 |
C14H9NO4 |
分子量 |
255.22 g/mol |
IUPAC名 |
2-(3,5-dihydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO4/c16-9-5-8(6-10(17)7-9)15-13(18)11-3-1-2-4-12(11)14(15)19/h1-7,16-17H |
InChIキー |
ABFIIJRMBXLXRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


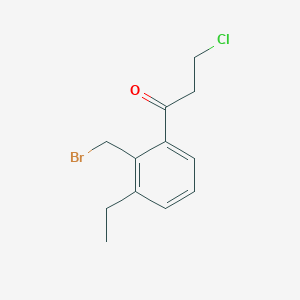
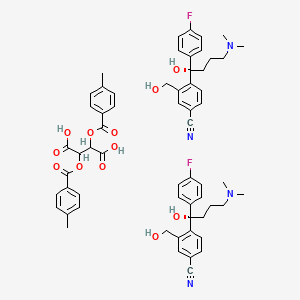
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)

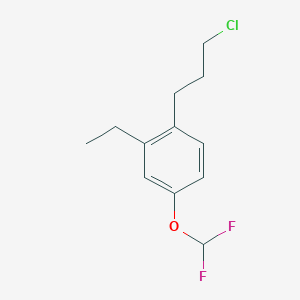

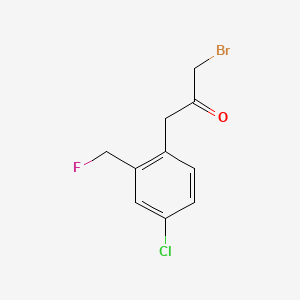
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
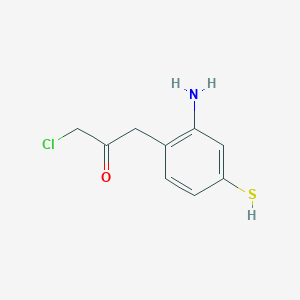
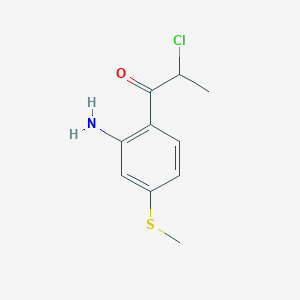
![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)
